N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Description

The exact mass of the compound Boc-L-cyclohexylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

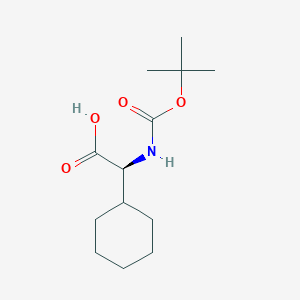

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXZIPXYDQFCX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426481 | |

| Record name | Boc-L-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109183-71-3 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109183-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine: A Technical Guide for Researchers

CAS Number: 109183-71-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-cyclohexylglycine), a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a synthetic amino acid characterized by a cyclohexyl side chain and an N-terminal tert-butoxycarbonyl (Boc) protecting group. The bulky, hydrophobic cyclohexyl group can impart unique conformational constraints and metabolic stability to peptides, making it a valuable building block in medicinal chemistry. The Boc group is an acid-labile protecting group widely employed in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 109183-71-3 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.32 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 94 - 96 °C | [2] |

| Optical Rotation | [α]²⁰/D = +9.0 to +12.0° (c=1, MeOH) | [3] |

| Solubility | Limited solubility in water; soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. | [1] |

| Purity (HPLC) | ≥ 98% | [3] |

Spectroscopic Data

| Spectroscopic Data | Interpretation |

| ¹H NMR | Consistent with the structure of this compound. |

| Infrared (IR) | Conforms to the characteristic functional groups present in the molecule. |

Synthesis of this compound

Representative Synthetic Protocol

Reaction Principle: The synthesis involves the protection of the amino group of L-cyclohexylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

Materials:

-

L-Cyclohexylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dioxane or another suitable organic solvent

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl) or citric acid for acidification

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-cyclohexylglycine in an aqueous solution of sodium carbonate.

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at a controlled temperature (e.g., 0-10 °C).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup:

-

Remove the organic solvent (dioxane) under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar solvent like hexane to remove unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., cold 1M HCl or citric acid solution).

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable to the basic conditions used for peptide bond formation but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[5]

General Boc-SPPS Workflow

The following diagram illustrates the general cycle of Boc-SPPS.

Detailed Experimental Protocol for a Coupling Step

This protocol describes a single coupling step using this compound in a manual Boc-SPPS procedure.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU/HOBt or HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DCM.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM to remove TFA and the cleaved Boc group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of 5-10% DIEA in DCM.

-

Washing: Wash the resin with DCM and then with DMF to prepare for the coupling reaction.

-

Activation of Boc-L-cyclohexylglycine: In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to the resin substitution) and a coupling reagent like HBTU/HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Biological and Pharmaceutical Relevance

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential. The incorporation of the cyclohexylglycine moiety can enhance the metabolic stability of peptides by making them more resistant to proteolytic degradation.[6]

Role in Hepatitis C Virus (HCV) Protease Inhibitors

Several potent inhibitors of the Hepatitis C virus NS3/4A serine protease incorporate a cyclohexylglycine or a related moiety.[2] The NS3/4A protease is essential for the replication of the virus, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins.[2][7] Inhibition of this protease blocks viral maturation and replication.

The diagram below illustrates the role of the HCV NS3/4A protease and the mechanism of its inhibition.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Analogues of cyclohexylglycine have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[1] DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis. Inhibition of DPP-IV increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-IV inhibitors a valuable class of drugs for the treatment of type 2 diabetes.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a general precaution, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile and valuable building block for researchers and scientists in the fields of peptide chemistry and drug development. Its unique structural features contribute to the design of peptidomimetics with enhanced stability and biological activity. The well-established protocols for its use in Boc-SPPS, coupled with its demonstrated utility in the development of inhibitors for key therapeutic targets like HCV protease and DPP-IV, underscore its importance in modern medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a resource for its effective utilization in research and development.

References

- 1. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-N-cyclohexyl-glycine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-L-cyclohexylglycine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-cyclohexylglycine is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the bulky cyclohexyl side chain, impart valuable properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-L-cyclohexylglycine, detailed experimental protocols for its synthesis, and a discussion of its critical role as a building block in the development of novel therapeutics.

Physical and Chemical Properties

Boc-L-cyclohexylglycine is a white to off-white crystalline powder.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in solid-phase peptide synthesis (SPPS).[1][3] The presence of the cyclohexyl group increases the lipophilicity of the molecule, which can enhance the pharmacokinetic properties of peptides containing this residue.[1]

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | 94 - 96 °C | [1] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like methanol, ethanol, and dimethylformamide. | [2] |

| Optical Rotation | [α]²⁰/D = +11 ± 2° (c=1.1 in MeOH) | [1] |

| Purity | ≥ 98% (HPLC) | [1][4] |

Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 109183-71-3 | [1][5] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][4] |

| Molecular Weight | 257.33 g/mol | [4][6] |

| Synonyms | Boc-L-Chg-OH, Boc-cyclohexyl-L-Gly-OH, (S)-tert-Butoxycarbonylamino-cyclohexyl-acetic acid | [1] |

Experimental Protocols: Synthesis of Boc-L-cyclohexylglycine

Two common methods for the synthesis of Boc-L-cyclohexylglycine are detailed below. These protocols outline the necessary reagents, conditions, and work-up procedures to obtain the target compound.

Method 1: From (S)-Aminocyclohexyl Acetate Hydrochloride

This method involves the protection of the amino group of (S)-aminocyclohexyl acetate hydrochloride using di-tert-butyl dicarbonate (Boc₂O).[6]

Materials:

-

(S)-Aminocyclohexyl acetate hydrochloride

-

2:1 Dioxane:Water

-

1M Sodium hydroxide (NaOH) solution

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

Potassium hydrogen sulfate (KHSO₄) solution

-

Sodium chloride (NaCl) solution (brine)

-

Sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (S)-aminocyclohexyl acetate hydrochloride (1.0 g, 5.16 mmol) in 17 mL of a 2:1 dioxane:water mixture.

-

Cool the solution in an ice bath.

-

Slowly add 10.4 mL of 1M aqueous sodium hydroxide solution to the reaction mixture.

-

Add solid sodium bicarbonate (0.43 g, 5.16 mmol) to the mixture.

-

Add di-tert-butyl dicarbonate (1.68 g, 7.74 mmol) and stir the reaction mixture for 16 hours.

-

Partially evaporate the solvent from the reaction mixture.

-

Take up the residue in ethyl acetate and water.

-

Acidify the mixture to a pH of 2 with potassium hydrogen sulfate solution.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with sodium chloride solution, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to yield Boc-L-cyclohexylglycine.

Method 2: From L-cyclohexylglycine

This protocol describes the direct Boc-protection of L-cyclohexylglycine.[6]

Materials:

-

L-cyclohexylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium chloride (NaCl) solution (brine)

-

Sodium sulfate (Na₂SO₄)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of L-cyclohexylglycine (1 g, 6.36 mmol) in 10.5 mL of water and 5 mL of THF, add di-tert-butyl dicarbonate (2.08 g, 9.54 mmol, 1.5 eq) and sodium carbonate (1.35 g, 12.72 mmol, 2.0 eq).

-

Stir the reaction mixture for 12 hours at room temperature.

-

Monitor the reaction by TLC (n-BuOH/conc. AcOH/water=4/1/1). If the reaction is incomplete, an additional 0.3 equivalents of di-tert-butyl dicarbonate can be added.

-

After completion, acidify the reaction mixture to a pH of ~2 by adding 2 M HCl.

-

Stir for an additional 30 minutes to hydrolyze any unreacted di-tert-butyl dicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain Boc-L-cyclohexylglycine.

Role in Peptide Synthesis and Drug Discovery

Boc-L-cyclohexylglycine is a valuable building block in the synthesis of peptides, particularly for therapeutic applications.[1] The Boc protecting group allows for its sequential addition to a growing peptide chain during solid-phase peptide synthesis (SPPS).[3][] The cyclohexyl side chain can enhance the stability and bioactivity of the resulting peptides.[1]

Workflow of Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Boc-SPPS, highlighting the key steps where a Boc-protected amino acid such as Boc-L-cyclohexylglycine is utilized.

References

Solubility of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine, a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and the formulation of drug candidates. This document outlines the available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the logical workflow for this critical physicochemical property assessment.

Core Concepts in the Solubility of this compound

This compound is an amino acid derivative where the amino group of L-cyclohexylglycine is protected by a tert-butoxycarbonyl (Boc) group. This structural feature imparts a significant nonpolar character to the molecule, which in turn governs its solubility profile. The molecule possesses both a polar carboxylic acid group and the bulky, nonpolar Boc and cyclohexyl groups. Consequently, its solubility is dictated by the principle of "like dissolves like." Organic solvents that can effectively solvate both the polar and nonpolar regions of the molecule will demonstrate a higher capacity for its dissolution.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, a qualitative understanding of its solubility in common organic solvents has been established. The following table summarizes this information. All data is presented at standard laboratory conditions (approximately 20-25°C) unless otherwise specified.

| Solvent | Chemical Class | Qualitative Solubility | Source |

| Water | Protic Solvent | Slightly Soluble/Sparingly Soluble | [1] |

| Methanol | Polar Protic Solvent | Soluble | [2] |

| Ethanol | Polar Protic Solvent | Soluble | |

| Dimethylformamide (DMF) | Polar Aprotic Solvent | Soluble | [3] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | [3] |

| Diethyl Ether | Ether | Soluble | [2] |

| Ethyl Acetate | Ester | Soluble | [2] |

| Benzene | Aromatic Hydrocarbon | Soluble | [2] |

| Chloroform | Halogenated Hydrocarbon | Soluble | [2] |

| Dioxane | Ether | Soluble | [2] |

| Acetone | Ketone | Soluble | [2] |

| Petroleum Ether | Nonpolar Hydrocarbon | Insoluble | [2] |

Experimental Protocol: Quantitative Solubility Determination

The following detailed methodology outlines the experimental procedure for determining the quantitative solubility of this compound in an organic solvent. This protocol is based on the widely accepted equilibrium saturation method, followed by gravimetric analysis, which is a reliable and standard method for determining the solubility of a solid compound in a liquid.[4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and tips

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[4]

-

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours.[5] Gentle and consistent agitation helps to accelerate the dissolution process and ensure the system reaches equilibrium.[6]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a syringe filter.

-

-

Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporation dish.[4]

-

Record the exact volume of the supernatant transferred.

-

Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a vacuum oven to expedite the process. Ensure the temperature is kept well below the melting point of the compound to avoid degradation.

-

Once the solvent is completely evaporated, place the dish containing the dried residue in a desiccator to cool to room temperature and to ensure all moisture is removed.

-

Weigh the evaporation dish with the dried solute on an analytical balance.[7]

-

Repeat the drying and weighing process until a constant weight is achieved.[8]

-

Calculation of Solubility

The solubility of this compound is calculated using the following formula:

Solubility (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant withdrawn (L)

Data Reporting

-

Report the solubility in standard units such as g/L, mg/mL, or mol/L.

-

Always specify the temperature at which the solubility was determined, as solubility is temperature-dependent.[4]

-

For robust and reliable results, it is recommended to perform the experiment in triplicate and report the mean solubility value along with the standard deviation.[9]

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and the experimental workflow described in this guide.

References

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scielo.br [scielo.br]

- 6. biorelevant.com [biorelevant.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Boc-L-cyclohexylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for Boc-L-cyclohexylglycine, a crucial building block in peptide synthesis and pharmaceutical development. This document presents detailed ¹H and ¹³C NMR data in clearly structured tables, outlines the experimental protocols for data acquisition, and includes visualizations of the analytical workflow.

Introduction to Boc-L-cyclohexylglycine

N-tert-butoxycarbonyl-L-cyclohexylglycine (Boc-L-cyclohexylglycine) is a non-proteinogenic amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled peptide chain elongation. The cyclohexyl side chain imparts unique conformational properties and increased lipophilicity to the resulting peptides, which can enhance their metabolic stability and biological activity. Accurate characterization of this raw material by NMR spectroscopy is a critical quality control step to ensure its identity and purity before its incorporation into peptide drug candidates.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for Boc-L-cyclohexylglycine. The data is presented with chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values for the proton spectrum.

¹H NMR Spectral Data

Table 1: ¹H NMR Spectral Data of Boc-L-cyclohexylglycine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~5.0 | d | ~8.0 | 1H | NH |

| ~4.0 | m | - | 1H | α-CH |

| ~1.9 - 1.6 | m | - | 6H | Cyclohexyl (CH, 3xCH₂) |

| 1.45 | s | - | 9H | Boc (3xCH₃) |

| ~1.3 - 1.0 | m | - | 5H | Cyclohexyl (CH, 2xCH₂) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument used. The data presented here is a representative example.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Spectral Data of Boc-L-cyclohexylglycine

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (acid) |

| ~156 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~58 | α-CH |

| ~42 | Cyclohexyl CH |

| ~29 | Cyclohexyl CH₂ |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~26.5 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

Note: The chemical shifts are representative and can be influenced by experimental conditions.

Experimental Protocols

The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of Boc-L-cyclohexylglycine.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of Boc-L-cyclohexylglycine.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., NH and OH).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized by shimming.

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Parameters: Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 16 for sufficient signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Parameters: Typical parameters include a 30° pulse width, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate integration.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Workflow Visualization

The logical flow of the NMR analysis process is depicted in the following diagram.

Mass Spectrometry Analysis of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. The document details the compound's key properties, expected fragmentation patterns under Electrospray Ionization (ESI), and standardized experimental protocols for its analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this important amino acid derivative.

Compound Overview

This compound (Boc-L-Chg-OH) is a protected amino acid commonly used in peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) protecting group allows for controlled peptide chain elongation. The cyclohexylglycine moiety imparts unique conformational properties and lipophilicity to peptides, which can enhance their biological activity and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Average Molecular Weight | 257.33 g/mol |

| Monoisotopic Mass | 257.16270821 Da[1] |

Mass Spectrometry Analysis

Electrospray Ionization (ESI) is the most common mass spectrometry technique for the analysis of Boc-protected amino acids, typically observing the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elucidate the structure.

Fragmentation of the Boc Protecting Group

The fragmentation of the Boc group is well-characterized and serves as a diagnostic indicator for the presence of this protecting group. The primary fragmentation pathways involve the loss of neutral molecules or radicals from the tert-butyl group.

Table 2: Characteristic Fragment Ions of the Boc Group in Positive Ion ESI-MS/MS

| Fragment Ion | Mass Loss (Da) | Description |

| [M+H - C₄H₈]⁺ | 56 | Loss of isobutylene |

| [M+H - C₄H₉•]⁺ | 57 | Loss of a tert-butyl radical |

| [M+H - C₅H₉O₂•]⁺ | 101 | Loss of the entire Boc group as a radical |

| [M+H - C₅H₁₀O₂]⁺ | 102 | Loss of the entire Boc group as a neutral molecule |

The loss of isobutylene (56 Da) is often a prominent fragmentation pathway for N-Boc derivatives in collision-induced dissociation (CID) MS/MS experiments.[2]

Proposed Fragmentation of the Cyclohexylglycine Moiety

Table 3: Proposed Key Fragment Ions for this compound in Positive Ion ESI-MS/MS

| m/z (Proposed) | Ion Formula (Proposed) | Description |

| 258.1700 | [C₁₃H₂₄NO₄]⁺ | Protonated molecule [M+H]⁺ |

| 202.1070 | [C₉H₁₆NO₄]⁺ | Loss of isobutylene (-56 Da) from the Boc group |

| 158.1175 | [C₈H₁₆NO₂]⁺ | Loss of the entire Boc group (-100 Da) |

| 114.0913 | [C₆H₁₂NO]⁺ | Alpha-cleavage with loss of the carboxyl group and the Boc group |

| 83.0855 | [C₆H₁₁]⁺ | Cyclohexyl cation resulting from cleavage of the Cα-C(cyclohexyl) bond |

Experimental Protocols

The following protocols provide a general framework for the ESI-MS analysis of this compound. Instrument parameters may require optimization based on the specific mass spectrometer being used.

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent system. For direct infusion, a concentration of approximately 10 µg/mL is often suitable.

-

Solvent Considerations: Ensure the use of high-purity, volatile solvents compatible with ESI-MS. Avoid non-volatile buffers and salts, as they can interfere with ionization and contaminate the instrument. If acidification is necessary to promote protonation, use a volatile acid like formic acid at a low concentration (e.g., 0.1%).[3]

Mass Spectrometry Parameters

Table 4: Typical ESI-MS/MS Instrument Parameters

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Nebulizer Gas Pressure | 20 - 40 psi (Nitrogen) |

| Drying Gas Flow Rate | 5 - 10 L/min (Nitrogen) |

| Drying Gas Temperature | 250 - 350 °C |

| Scan Range (MS1) | m/z 100 - 500 |

| Precursor Ion Selection (MS2) | m/z 258.2 |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | 10 - 40 eV (optimization recommended) |

Visualizations

Experimental Workflow

Proposed Fragmentation Pathway

References

- 1. (2R)-2-(((tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid | C13H23NO4 | CID 7014890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

FT-IR Spectral Analysis of N-Boc-L-cyclohexylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-Boc-L-cyclohexylglycine. This document details the expected vibrational frequencies, provides a comprehensive experimental protocol for spectral acquisition, and visualizes the molecular structure and its key functional groups. N-Boc-L-cyclohexylglycine is a protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research.[1] Its molecular structure incorporates a cyclohexyl group attached to a glycine backbone, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable component in the synthesis of complex peptides.[1][2]

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |

| 3000 - 2850 | Strong | C-H stretch | Cyclohexyl & Boc groups |

| 1715 - 1680 | Strong | C=O stretch | Carboxylic Acid |

| 1700 - 1650 | Strong | C=O stretch | Urethane (Boc group) |

| 1540 - 1510 | Medium | N-H bend | Amide II |

| 1470 - 1445 | Medium | C-H bend | Cyclohexyl & Boc groups |

| 1390 - 1365 | Medium | C-H bend (gem-dimethyl) | Boc group |

| 1250 - 1150 | Strong | C-O stretch | Urethane & Carboxylic Acid |

| 950 - 910 | Broad | O-H bend | Carboxylic Acid |

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like N-Boc-L-cyclohexylglycine using the Potassium Bromide (KBr) pellet method. This technique is widely used for solid samples as KBr is transparent to infrared radiation in the typical analysis range.

Materials and Equipment:

-

N-Boc-L-cyclohexylglycine (white to off-white powder)[2]

-

Potassium Bromide (KBr), FT-IR grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

Procedure:

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at 110°C for at least 2 hours. Cool and store in a desiccator. Moisture can cause a broad absorption band in the O-H stretching region, potentially obscuring sample peaks.

-

Sample Preparation: Weigh approximately 1-2 mg of N-Boc-L-cyclohexylglycine and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide. This will be subtracted from the sample spectrum.

-

Sample Scan: Acquire the FT-IR spectrum of the N-Boc-L-cyclohexylglycine KBr pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum should be baseline corrected and the background spectrum subtracted to obtain the final FT-IR spectrum of the sample.

Visualization of Molecular Structure and Key Functional Groups

The following diagrams illustrate the chemical structure of N-Boc-L-cyclohexylglycine and a conceptual workflow for its FT-IR analysis.

Caption: Chemical structure of N-Boc-L-cyclohexylglycine.

Caption: Experimental workflow for FT-IR analysis.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Introduction

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg) is an amino acid derivative crucial in peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its straightforward removal. Understanding the thermal stability and decomposition profile of Boc-L-Chg is essential for its proper handling, storage, and application in chemical processes, particularly those involving elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing these thermal properties by monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere. This guide provides a comprehensive overview of the thermogravimetric analysis of this compound, including representative data, detailed experimental protocols, and a conceptual framework for its thermal decomposition.

Thermal Decomposition Profile

The primary thermal event in the TGA of N-Boc protected amino acids is the thermolytic cleavage of the Boc group.[1][2] This decomposition typically proceeds via the elimination of isobutylene and carbon dioxide, resulting in the unprotected amino acid. The reaction can be influenced by factors such as heating rate and the presence of catalysts.[2][3]

Quantitative Data Summary

The following table summarizes representative quantitative data that could be expected from a thermogravimetric analysis of this compound under a nitrogen atmosphere.

| Parameter | Value |

| Initial Decomposition Temperature (T_onset) | ~ 150 - 170 °C |

| Peak Decomposition Temperature (T_peak) | ~ 180 - 200 °C |

| Mass Loss (Step 1) | ~ 39% |

| Residual Mass at 300 °C | ~ 61% |

Note: These values are illustrative and can vary based on specific experimental conditions such as heating rate and sample purity.

Experimental Protocol

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard practices for the TGA of small organic molecules and amino acid derivatives.[4][]

1. Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample pans (typically aluminum or platinum).

-

A gas delivery system for providing an inert atmosphere (e.g., nitrogen).

2. Sample Preparation:

-

Ensure the this compound sample is a homogenous powder, free of clumps.[]

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan.

3. TGA Instrument Setup and Execution:

-

Purge Gas: Use high-purity nitrogen as the purge gas with a flow rate of 20-50 mL/min to maintain an inert atmosphere and remove gaseous decomposition products.[4]

-

Temperature Program:

-

Data Acquisition: Record the sample mass as a function of temperature.

4. Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperature (T_peak), which corresponds to the point of the maximum rate of mass loss.

-

Determine the onset temperature of decomposition (T_onset) from the TGA curve, often calculated using the tangent method.

-

Quantify the percentage of mass loss associated with the decomposition of the Boc group.

Visualizations

To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the TGA of N-Boc-L-cyclohexylglycine.

Caption: Thermal decomposition pathway of the Boc protecting group.

References

An In-depth Technical Guide on the Crystalline Structure of Boc-L-cyclohexylglycine and Related Amino Acid Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystalline characteristics of N-tert-butoxycarbonyl-L-cyclohexylglycine (Boc-L-cyclohexylglycine), a crucial building block in peptide synthesis and drug development. Due to the absence of publicly available single-crystal X-ray diffraction data for Boc-L-cyclohexylglycine, this document presents its known physicochemical properties and detailed synthesis protocols. Furthermore, a comparative analysis of the crystallographic structures of other Boc-protected amino acids—Glycine, Alanine, Valine, and Leucine—is provided to offer insights into the solid-state behavior of this class of compounds. Methodologies for crystallization and X-ray diffraction analysis are also detailed to facilitate further research in this area.

Introduction to Boc-L-cyclohexylglycine

Boc-L-cyclohexylglycine (CAS 109183-71-3) is a synthetic amino acid derivative widely utilized in the pharmaceutical industry as an intermediate for bioactive peptides and peptidomimetics.[1] The presence of the bulky cyclohexyl group provides conformational rigidity, which is a valuable attribute in the design of enzyme inhibitors and other therapeutics.[1] Its N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, making it suitable for solid-phase peptide synthesis.[1] Physically, it appears as a white to off-white crystalline solid or powder.[1]

Physicochemical and Structural Data

While a definitive single-crystal structure of Boc-L-cyclohexylglycine is not available in the surveyed literature, its fundamental properties have been characterized.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 83 °C (lit.) | [2] |

| Boiling Point | 407.9±28.0 °C (Predicted) | [2] |

| Density | 1.111±0.06 g/cm³ (Predicted) | [2] |

| Acidity (pKa) | 4.01±0.10 (Predicted) | [2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMF. | [1] |

Comparative Crystallographic Analysis of Related Boc-Amino Acids

To provide a framework for understanding the potential crystalline structure of Boc-L-cyclohexylglycine, this section presents crystallographic data from closely related Boc-protected amino acids. This comparative data can be instrumental in predicting the packing and intermolecular interactions of Boc-L-cyclohexylglycine.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| Boc-L-Alanine | C₈H₁₅NO₄ | Orthorhombic | P2₁2₁2₁ | 8.833(2) | 10.339(3) | 11.289(3) | 90 | 1031.5(5) | 4 |

| Boc-L-Valine | C₁₀H₁₉NO₄ | Monoclinic | P2₁ | 6.136(2) | 14.130(4) | 7.824(2) | 109.99(3) | 638.9(3) | 2 |

| Boc-L-Glycine | C₇H₁₃NO₄ | Monoclinic | P2₁/n | 10.689(2) | 7.911(2) | 11.758(2) | 107.18(3) | 950.5(3) | 4 |

| Boc-L-Leucine | C₁₁H₂₁NO₄ | Monoclinic | P2₁ | 5.981(1) | 15.892(3) | 7.791(2) | 109.34(3) | 698.5(3) | 2 |

Data for Boc-L-Alanine, Boc-L-Valine, Boc-L-Glycine, and Boc-L-Leucine was obtained from a comparative guide on the X-ray crystal structures of Boc-protected amino acids.

Experimental Protocols

Synthesis of Boc-L-cyclohexylglycine

Two common methods for the synthesis of Boc-L-cyclohexylglycine are described below.

Method 1:

-

Dissolve (S)-Aminocyclohexyl acetate hydrochloride (1.0 g, 5.16 mmol) in 17 ml of a 2:1 mixture of 1,4-dioxane and water, and cool in an ice bath.

-

Slowly add 10.4 ml of a 1M aqueous sodium hydroxide solution, followed by solid sodium bicarbonate (0.43 g, 5.16 mmol).

-

Add di-tert-butyl dicarbonate (1.68 g, 7.74 mmol) and stir the reaction mixture for 16 hours.

-

Partially evaporate the solvent, then add ethyl acetate and water.

-

Acidify the aqueous layer to pH 2 with a potassium hydrogen sulfate solution.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with a sodium chloride solution, dry over sodium sulfate, and evaporate the solvent to yield the product.[2]

Method 2:

-

Create a suspension of L-cyclohexylglycine (1 g, 6.36 mmol, 1.0 eq) in 10.5 mL of water and 5 mL of THF.

-

Add di-tert-butyl dicarbonate (2.08 g, 9.54 mmol, 1.5 eq) and Na₂CO₃ (1.35 g, 12.72 mmol, 2.0 eq) to the suspension.

-

If the reaction is incomplete after 12 hours (monitored by TLC), add an additional 420 mg (0.3 equivalent) of di-tert-butyl dicarbonate.

-

Stir the reaction mixture for another 12 hours at room temperature.

-

Acidify the mixture to pH ~2 by adding 2 M HCl and stir for an additional 30 minutes.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the final product.[2]

General Protocol for Crystallization and Single-Crystal X-ray Diffraction

The following is a generalized protocol for obtaining single crystals of Boc-protected amino acids suitable for X-ray diffraction analysis.

-

Crystallization by Vapor Diffusion:

-

Dissolve the Boc-protected amino acid in a suitable solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is less soluble.

-

Allow the anti-solvent vapor to slowly diffuse into the solution, gradually decreasing the solubility of the compound and promoting the formation of single crystals.

-

Let the setup remain undisturbed at a constant temperature.

-

-

Crystal Mounting and Data Collection:

-

Carefully mount a suitable single crystal on a goniometer head using a cryoloop.

-

Cool the crystal to approximately 100 K in a stream of cold nitrogen gas on the diffractometer to minimize radiation damage.

-

Collect an initial set of diffraction images to determine the unit cell parameters and the crystal system.

-

Perform a full sphere of data collection by rotating the crystal in the X-ray beam and recording the diffraction patterns at various orientations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to integrate the reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the model against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

-

Visualizations of Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the crystallization and analysis of Boc-amino acids, as well as the logical framework for the comparative analysis presented in this guide.

References

Methodological & Application

Application Notes and Protocols for the Use of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH) is a non-proteinogenic amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its bulky, hydrophobic cyclohexyl side chain can impart unique conformational constraints on peptides, enhance metabolic stability by providing resistance to enzymatic degradation, and improve pharmacokinetic properties due to increased lipophilicity.[1] These characteristics make it an attractive component for the design of novel peptide therapeutics, particularly in neuroscience, where peptides containing cyclohexylglycine have been utilized to study receptor interactions and signaling pathways.[1]

This document provides detailed application notes, experimental protocols, and comparative data for the incorporation of Boc-L-cyclohexylglycine into peptide sequences using the Boc/Bzl protection strategy.

Properties of this compound

| Property | Value |

| CAS Number | 109183-71-3 |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 83°C (lit.) |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) |

Challenges in Solid-Phase Peptide Synthesis

The primary challenge in incorporating Boc-L-cyclohexylglycine into a growing peptide chain is the steric hindrance presented by its bulky β-branched cyclohexyl side chain. This steric bulk can significantly impede the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high coupling efficiency.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

While specific quantitative data for the coupling efficiency of this compound is not extensively published, data from the closely related and similarly sterically hindered amino acid, Boc-cyclohexyl-D-Ala-OH, provides a valuable benchmark. The following table summarizes typical coupling efficiencies observed with common coupling reagents.

| Coupling Reagent/Method | Activating Agent | Base | Solvent | Typical Yield (%) | Purity (%) |

| DCC/HOBt | Dicyclohexylcarbodiimide | - | CH₂Cl₂/THF | ~85% | >95% |

| HBTU/DIPEA | HBTU | DIPEA | DMF | >90% (qualitative) | High |

| HATU/DIPEA | HATU | DIPEA | DMF | >90% (qualitative) | High |

Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. For sterically hindered amino acids like Boc-L-cyclohexylglycine, a double coupling strategy is often recommended to ensure complete reaction.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide containing L-cyclohexylglycine using the Boc/Bzl strategy. These protocols can be adapted for automated synthesizers.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel. b. Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation. c. Drain the solvent.

2. Nα-Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. b. Agitate for 2-5 minutes (pre-wash) and drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. d. Drain the deprotection solution.

3. Washing: a. Wash the resin thoroughly with DCM (3-5 times). b. Wash with isopropanol (IPA) (2 times) to remove residual TFA. c. Wash again with DCM (3-5 times).

4. Neutralization: a. Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin. b. Agitate for 5-10 minutes and drain. c. Repeat the neutralization step. d. Wash the resin thoroughly with DCM (3-5 times).

5. Coupling of Boc-L-cyclohexylglycine: a. Pre-activation: In a separate vessel, dissolve Boc-L-cyclohexylglycine (3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU or HATU, 2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes. b. Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. c. Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered residues like cyclohexylglycine, a longer coupling time or a second coupling (double coupling) is recommended. d. Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

6. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

7. Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure (using HF): Caution: HF is extremely hazardous and requires specialized equipment and safety precautions. a. Dry the peptide-resin thoroughly under vacuum. b. Place the resin in a specialized HF cleavage apparatus. c. Add appropriate scavengers (e.g., anisole). d. Cool the reaction vessel to -5 to 0°C. e. Carefully condense anhydrous HF into the vessel (approx. 10 mL per gram of resin). f. Stir the mixture at 0°C for 1-2 hours. g. Remove the HF by evaporation under a vacuum. h. Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide. i. Filter and dry the crude peptide.

Application in Neuroscience: TCAP-Latrophilin Signaling

Peptides incorporating cyclohexylglycine are being investigated for their therapeutic potential in neuroscience. One notable example is the study of Teneurin C-terminal Associated Peptides (TCAPs). TCAPs are bioactive peptides that interact with Adhesion G-protein Coupled Receptors (GPCRs), specifically latrophilins. This interaction triggers downstream signaling cascades that play a role in synaptic plasticity, cytoskeletal dynamics, and stress-related behaviors. The incorporation of cyclohexylglycine into TCAP analogs can enhance their stability and receptor binding affinity.

Signaling Pathway of TCAP-1 and Latrophilin-1

The binding of soluble TCAP-1 to the hormone-binding domain of the latrophilin-1 receptor initiates a complex signaling cascade involving multiple G-proteins.

Experimental Workflow: SPPS of a Cyclohexylglycine-Containing Peptide

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound.

Conclusion

The incorporation of this compound in solid-phase peptide synthesis offers a powerful strategy to develop peptides with enhanced stability and unique conformational properties. While its steric bulk presents a challenge, the use of potent coupling reagents such as HATU or HBTU, combined with optimized reaction conditions and potentially a double coupling strategy, can lead to successful synthesis. The application of such peptides in neuroscience, particularly in modulating complex signaling pathways like the TCAP-latrophilin system, highlights the significant potential of this unnatural amino acid in drug discovery and chemical biology.

References

Application Notes and Protocols for Boc-L-cyclohexylglycine in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-α-tert-butyloxycarbonyl-L-cyclohexylglycine (Boc-L-cyclohexylglycine) in solution-phase peptide synthesis (SPPS). This sterically hindered, non-proteinogenic amino acid is a valuable building block for the synthesis of peptides with enhanced metabolic stability and unique conformational properties. This document outlines detailed experimental protocols, data on coupling efficiencies, and troubleshooting strategies for the successful incorporation of Boc-L-cyclohexylglycine into peptide chains.

Introduction

Boc-L-cyclohexylglycine is an amino acid derivative widely used in peptide synthesis and pharmaceutical research. The cyclohexyl side chain increases its lipophilicity, making it an ideal candidate for developing bioactive peptides with improved pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for selective deprotection during synthesis. This facilitates the incorporation of this bulky amino acid into complex peptide structures. The unique structural characteristics of Boc-L-cyclohexylglycine can lead to peptides with enhanced stability and biological activity. It is compatible with standard coupling reagents and has favorable solubility, making it a versatile tool in medicinal chemistry and peptide engineering.

Data Presentation

The incorporation of sterically hindered amino acids like Boc-L-cyclohexylglycine is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes typical coupling efficiencies and observed purities for the coupling of Boc-protected cyclohexylalanine derivatives in solution-phase synthesis. While the data is for the D-isomer, similar efficiencies can be expected for the L-isomer.

| Coupling Reagent/Method | Coupling Partner Example | Solvent | Typical Yield (%) | Purity (%) | Reference |

| DCC/HOBt | L-Alanine Methyl Ester | Dichloromethane (DCM) | ~85% | >95% | This protocol |

| HBTU/DIPEA | Amino Acid Ester | N,N-Dimethylformamide (DMF) | >90% | High | [1] |

| HATU/DIPEA | Amino Acid Ester | N,N-Dimethylformamide (DMF) | >90% | High | [2] |

Experimental Protocols

This section provides a detailed, three-stage protocol for the solution-phase synthesis of a dipeptide, Boc-L-cyclohexylglycyl-L-alanine methyl ester.

Stage 1: C-terminal Protection of L-Alanine (Synthesis of H-Ala-OMe·HCl)

Objective: To protect the carboxylic acid of L-alanine as a methyl ester to prevent its participation in the subsequent peptide bond formation.

Materials:

-

L-Alanine

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH), anhydrous

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

Reflux: After the addition is complete, remove the ice bath and reflux the mixture for 2-4 hours. The solution should become clear.

-

Work-up: Remove the methanol under reduced pressure. Add diethyl ether to the residue to precipitate the L-alanine methyl ester hydrochloride salt.

-

Isolation: Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum. The product (H-Ala-OMe·HCl) can be used in the next step without further purification.

Stage 2: Peptide Coupling of Boc-L-cyclohexylglycine and L-Alanine Methyl Ester

Objective: To form the peptide bond between Boc-L-cyclohexylglycine and L-alanine methyl ester.

Materials:

-

Boc-L-cyclohexylglycine

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Neutralization of Amino Acid Ester: Dissolve H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM. Add NMM (1 equivalent) and stir for 15-20 minutes at room temperature to obtain the free amine.

-

Activation of Boc-L-cyclohexylglycine: In a separate flask, dissolve Boc-L-cyclohexylglycine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition of Coupling Reagent: Add a solution of DCC (1.1 equivalents) in DCM dropwise to the Boc-L-cyclohexylglycine solution. Stir the mixture at 0°C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the neutralized L-alanine methyl ester solution from step 1 to the activated Boc-L-cyclohexylglycine mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is recommended due to the steric hindrance of the cyclohexylglycine residue.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Boc-L-cyclohexylglycyl-L-alanine methyl ester.

Stage 3: N-terminal Deprotection of the Dipeptide

Objective: To remove the Boc protecting group from the N-terminus of the dipeptide to allow for further chain elongation or to yield the final dipeptide with a free amino group.

Materials:

-

Boc-L-cyclohexylglycyl-L-alanine methyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Deprotection Reaction: Dissolve the purified dipeptide from Stage 2 in DCM. Add an equal volume of TFA (creating a 50% TFA/DCM solution).

-

Reaction Monitoring: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting dipeptide TFA salt can be used in subsequent coupling steps after neutralization or be further purified.

Troubleshooting Common Side Reactions

| Side Reaction | Cause | Mitigation Strategy |

| Racemization | Over-activation of the carboxylic acid or use of a strong base. | Add HOBt or HOAt to the coupling reaction. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[3] |

| Diketopiperazine (DKP) Formation | At the dipeptide stage, the free N-terminal amine can attack the ester linkage to the resin (in SPPS) or the methyl ester (in solution phase). This is more prevalent with Pro or Gly as the second residue. | In solution phase, use the resulting dipeptide quickly in the next coupling step. For Boc-based synthesis, in situ neutralization protocols can suppress DKP formation.[3] |

| Incomplete Coupling | Steric hindrance from the cyclohexyl group and the growing peptide chain can slow down the reaction. Aggregation of the peptide can also block reactive sites. | Use more potent coupling reagents like HATU or HBTU. Increase the reaction time and/or temperature. Use solvents known to disrupt aggregation, such as NMP or adding DMSO. |

| Guanidinylation | Reaction of uronium/aminium coupling reagents (e.g., HBTU, HATU) with the unprotected N-terminus of the peptide. | Pre-activate the Boc-amino acid with the coupling reagent before adding it to the amine component.[3] |

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow: Solution-Phase Dipeptide Synthesis

Caption: Workflow for the solution-phase synthesis of a dipeptide using Boc-L-cyclohexylglycine.

Signaling Pathway: Bradykinin B2 Receptor Activation

Peptides containing bulky, non-proteinogenic amino acids like cyclohexylglycine are often designed as analogs of bioactive peptides to enhance their stability and potency. For instance, bradykinin analogs incorporating cyclohexylalanine (a structurally similar residue) have been synthesized to study their interaction with bradykinin receptors.[4] The following diagram illustrates the signaling pathway initiated by the activation of the Bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[5][6]

References

- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Bradykinin and Neurotensin Analogues as Potential Compounds in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH) is a non-proteinogenic amino acid that is increasingly utilized in the design of peptidomimetics and other specialty peptides. The bulky cyclohexyl side chain imparts unique conformational constraints and increased hydrophobicity to the peptide backbone, which can lead to enhanced metabolic stability, receptor affinity, and bioavailability. However, the steric hindrance posed by the cyclohexyl group presents a significant challenge during peptide synthesis, necessitating the careful selection of coupling reagents and optimized protocols to ensure high coupling efficiency and minimize side reactions, particularly racemization.

These application notes provide a comprehensive guide to the selection of appropriate coupling reagents for the incorporation of Boc-L-Chg-OH into peptide sequences. This document details recommended protocols for solid-phase peptide synthesis (SPPS), presents comparative data on the performance of various coupling reagents with sterically hindered amino acids, and offers troubleshooting strategies.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-L-cyclohexylglycine. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. For challenging couplings, uronium/aminium and phosphonium salts are generally preferred over standard carbodiimide reagents like DCC or EDC due to their higher reactivity and ability to suppress racemization.[1]

Quantitative data for the coupling of Boc-L-cyclohexylglycine is not extensively available in the literature. Therefore, the following tables summarize the general performance characteristics of common coupling reagents based on data from the coupling of other sterically hindered amino acids, such as Boc-DL-phenylglycine and Boc-L-Valine, which serve as excellent models.

Table 1: Performance of Uronium/Aminium Salt-Based Coupling Reagents with Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Base | Typical Yield (%) | Purity (%) | Racemization Risk | Key Considerations |

| HATU | None | DIPEA or TMP | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings with rapid reaction times. The use of a hindered base like 2,4,6-trimethylpyridine (TMP) can further reduce racemization.[1] |

| HBTU | HOBt (optional) | DIPEA | 90 - 98 | > 95 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU.[1] |

| COMU | None | DIPEA | > 95 | > 95 | Low | High efficiency comparable to HATU, with a better safety profile as it is not based on potentially explosive HOBt/HOAt. Byproducts are water-soluble, simplifying purification.[2][3] |

| HCTU | None | DIPEA | > 95 | > 95 | Low | Similar reactivity to HATU and often more cost-effective. |

Table 2: Performance of Phosphonium Salt-Based Coupling Reagents with Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Base | Typical Yield (%) | Purity (%) | Racemization Risk | Key Considerations |

| PyBOP | HOBt (optional) | DIPEA | 90 - 95 | > 95 | Low | Efficiently couples hindered amino acids and avoids guanidinylation side reactions that can occur with uronium salts.[4] |

| PyAOP | None | DIPEA | > 95 | > 95 | Very Low | More reactive than PyBOP due to the 7-azabenzotriazole moiety, making it highly effective for difficult couplings. |

Table 3: Performance of Carbodiimide-Based Coupling Reagents with Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Base | Typical Yield (%) | Purity (%) | Racemization Risk | Key Considerations |

| DIC | HOBt or OxymaPure | None | 85 - 90 | > 90 | Moderate | A cost-effective option, but generally less efficient for hindered couplings. The use of an additive is crucial to suppress racemization. |

| EDC | HOBt or OxymaPure | DIPEA | 85 - 90 | > 90 | Moderate | Water-soluble carbodiimide and byproducts simplify workup in solution-phase synthesis. |

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis (SPPS) of peptides containing Boc-L-cyclohexylglycine. These protocols are based on a Boc/Bzl protection strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-L-cyclohexylglycine Incorporation

This protocol outlines a single coupling cycle for adding Boc-L-cyclohexylglycine to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amino group (e.g., on Merrifield or PAM resin)

-

This compound (Boc-L-Chg-OH)

-

Coupling reagent (e.g., HATU, HBTU, or PyBOP)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Reagents for Kaiser test

Workflow Diagram:

References

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine as a building block for pharmaceutical intermediates

Application Notes: N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Pharmaceutical Synthesis

Introduction

This compound, often abbreviated as Boc-L-Chg-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a bulky and lipophilic cyclohexyl side chain, imparts desirable pharmacokinetic properties to parent drug molecules, such as enhanced stability and improved oral bioavailability. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled and sequential incorporation into peptide chains and other complex organic molecules, making it a valuable tool for medicinal chemists and drug development professionals.

These application notes provide an overview of the properties of Boc-L-Chg-OH, its role in the synthesis of antiviral agents, and detailed protocols for its preparation and use in peptide coupling reactions.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline powder. Its properties are crucial for its application in synthesis, dictating solubility, reactivity, and storage conditions.

| Property | Value | Reference |

| CAS Number | 109183-71-3 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [2] |

| Appearance | White to off-white powder | - |

| Melting Point | 83 °C (lit.) | [1] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like DMF, DCM, and Ethyl Acetate. | [2] |

| Purity (Typical) | ≥99% (HPLC) | - |

| Storage | Store at 0 - 8 °C | - |

Application 1: Synthesis of Antiviral Peptidomimetic Intermediates

A primary application of Boc-L-cyclohexylglycine is in the development of peptidomimetic drugs, particularly inhibitors of viral proteases. The hepatitis C virus (HCV) NS3/4A serine protease is a well-established target for antiviral therapy, as it is essential for cleaving the viral polyprotein into mature, functional proteins required for replication.[3][4]